2,2-Diphenylacetohydrazide

Description

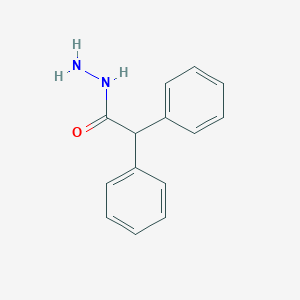

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBSKAGTEPBSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280299 | |

| Record name | 2,2-diphenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-02-8 | |

| Record name | 6636-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Diphenylacetohydrazide

Introduction: The Significance of the Diphenylacetyl Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the hydrazide functional group serves as a cornerstone for the development of novel molecular architectures. When coupled with the sterically influential and electronically rich 2,2-diphenylacetyl moiety, the resultant compound, 2,2-Diphenylacetohydrazide, emerges as a highly versatile intermediate. Its structural rigidity, conferred by the two phenyl rings, and the reactive hydrazide group make it a valuable precursor for synthesizing a diverse array of heterocyclic compounds and hydrazone derivatives. These derivatives are of significant interest due to their broad spectrum of biological activities, including potential applications as anticonvulsant, antimicrobial, and enzyme-inhibiting agents.[1][2]

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers and professionals in drug development.

Part 1: Synthesis of this compound – A Mechanistic Approach

The most reliable and common pathway to this compound is through the nucleophilic acyl substitution of an activated 2,2-diphenylacetic acid derivative with hydrazine. The choice of starting material—typically an ester or an acid chloride—is critical, as it dictates the reaction conditions and work-up procedure. The ester route is often preferred due to the milder conditions and the commercial availability of the requisite precursors.

The core of this transformation is the hydrazinolysis of an ester, such as ethyl 2,2-diphenylacetate.[3] The reaction proceeds via a nucleophilic attack by the terminal nitrogen of hydrazine hydrate on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol, in this case) to yield the thermodynamically stable hydrazide product.[3]

Experimental Protocol: Synthesis via Hydrazinolysis of Ethyl 2,2-Diphenylacetate

This protocol is a self-validating system, where successful execution yields a product whose characterization data (outlined in Part 2) will confirm its identity and purity.

Materials:

-

Ethyl 2,2-diphenylacetate

-

Hydrazine Hydrate (80% solution in water)

-

Absolute Ethanol

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heat source

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plate (Silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2,2-diphenylacetate (0.1 mol) in absolute ethanol (100 mL).[3]

-

Addition of Reagent: While stirring the solution at room temperature, add hydrazine hydrate (0.2 mol) dropwise. Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion and compensate for its potential volatility and reactivity.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored periodically using TLC (e.g., with a 1:1 mixture of n-hexane/ethyl acetate as the mobile phase) to observe the consumption of the starting ester.[3][4]

-

Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further chill in an ice bath. The product, this compound, will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold n-hexane (2 x 15 mL) to remove any unreacted starting materials or non-polar impurities.[4]

-

Recrystallization: For higher purity, recrystallize the solid from a suitable solvent such as ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Part 2: Comprehensive Characterization

Thorough characterization is non-negotiable for verifying the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides an unambiguous chemical fingerprint of the molecule.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: This technique provides detailed information about the proton environments in the molecule. For this compound, the spectrum is expected to show:

-

A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the 10 protons of the two phenyl rings.

-

A sharp singlet at approximately δ 5.0 ppm for the single methine proton (-CH-).

-

Two broad singlets for the hydrazide protons (-NHNH₂), which are exchangeable with D₂O. The -NH₂ protons typically appear around δ 4.2 ppm, and the -NH- proton appears further downfield, around δ 9.0 ppm.[5]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups. The spectrum of this compound will exhibit characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group of the hydrazide.

-

C=O Stretching (Amide I): A strong absorption band typically appears around 1640-1680 cm⁻¹ for the carbonyl group.

-

N-H Bending (Amide II): A band around 1520-1550 cm⁻¹ is characteristic of the N-H bending vibration.

-

Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound (C₁₄H₁₄N₂O), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact mass (226.1106 g/mol ).[6]

Summary of Characterization Data

| Parameter | Expected Value / Observation | Purpose |

| Molecular Formula | C₁₄H₁₄N₂O | Confirms elemental composition. |

| Molecular Weight | 226.27 g/mol | Verified by Mass Spectrometry.[6] |

| Appearance | White to off-white crystalline solid | Basic physical property check. |

| Melting Point | A sharp melting point indicates high purity. | Purity assessment. |

| ¹H NMR (DMSO-d₆) | Aromatic H: ~7.3 ppm (m, 10H); CH: ~5.0 ppm (s, 1H); NH₂: ~4.2 ppm (br s, 2H); NH: ~9.0 ppm (br s, 1H) | Structural elucidation of proton framework. |

| IR (KBr, cm⁻¹) | N-H stretch: ~3300, ~3200; C=O stretch: ~1650; N-H bend: ~1530 | Functional group identification. |

| MS (ESI+) | m/z: 227.1182 [M+H]⁺ | Confirms molecular weight and formula. |

Part 3: Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting point for creating libraries of more complex molecules. The hydrazide moiety is a privileged structure in medicinal chemistry, readily undergoing condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives (-CO-NH-N=CH-).[7][8]

This hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities.[2] By modifying the aldehyde or ketone reactant, chemists can systematically alter the steric and electronic properties of the final molecule, enabling structure-activity relationship (SAR) studies. Derivatives of phenylacetohydrazides have been investigated for several therapeutic applications, including:

-

Anticonvulsant Agents: The hydrazone scaffold is present in several compounds with demonstrated activity in preclinical epilepsy models.[2]

-

Enzyme Inhibition: Hydrazides and their derivatives can act as inhibitors for various enzymes, such as eosinophil peroxidase, which is implicated in inflammatory diseases.[1]

-

Antimicrobial and Anticancer Activity: The ability to chelate metal ions and participate in hydrogen bonding makes hydrazone derivatives candidates for antimicrobial and anticancer drug discovery.[9]

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via the hydrazinolysis of its corresponding ester. The comprehensive characterization data provided serves as a benchmark for researchers to validate the structure and purity of their synthesized material. As a versatile chemical intermediate, this compound is a valuable tool in the arsenal of medicinal chemists, providing a reliable foundation for the development of novel therapeutics aimed at a range of diseases.

References

-

General scheme for the synthesis of 2-phenylacetohydrazide derivatives. ResearchGate. Available at: [Link].

-

This compound. PubChem, National Institutes of Health. Available at: [Link].

-

Synthesis of acylhydrazones of phenylacetic acid. ResearchGate. Available at: [Link].

- Process for preparing diphenylphosphinylacetic acid hydrazide. Google Patents.

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Available at: [Link].

-

Diphenylacetic acid. Organic Syntheses Procedure. Available at: [Link].

-

Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed. Available at: [Link].

-

2-Hydroxy-2-phenylacetohydrazide. PubChem, National Institutes of Health. Available at: [Link].

-

¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). ResearchGate. Available at: [Link].

-

¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000020). Human Metabolome Database. Available at: [Link].

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link].

-

Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. PubMed. Available at: [Link].

-

2-phenylindole. Organic Syntheses Procedure. Available at: [Link].

-

2-Hydroxy-2,2-diphenylacetamide. PubChem, National Institutes of Health. Available at: [Link].

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link].

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Available at: [Link].

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link].

-

Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica. Available at: [Link].

-

Ketene, diphenyl-. Organic Syntheses Procedure. Available at: [Link].

-

Hydrazine Sulfate: GB1153483. YouTube. Available at: [Link].

- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

-

Two-Dimensional Infrared Spectroscopy of Isolated Molecular Ions. ChemRxiv. Available at: [Link].

-

Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews. Available at: [Link].

-

1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC, National Institutes of Health. Available at: [Link].

-

2,2-Diphenylacetamide. PubChem, National Institutes of Health. Available at: [Link].

-

Scheme 1. Synthesis of 2,2-dihydroxy-1,1-naphthalazine. Reagents and.... ResearchGate. Available at: [Link].

-

Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. MDPI. Available at: [Link].

-

Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. FDA. Available at: [Link].

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. Available at: [Link].

-

Matrix-assisted Laser desorption/ionization Mass Spectrometry of Polysaccharides With 2',4',6'-trihydroxyacetophenone as Matrix. PubMed. Available at: [Link].

-

2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. YouTube. Available at: [Link].

-

Understanding 2D-IR Spectra of Hydrogenases: A Descriptive and Predictive Computational Study. MDPI. Available at: [Link].

-

Diphenylacetylene. NIST WebBook, National Institute of Standards and Technology. Available at: [Link].

Sources

- 1. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H14N2O | CID 226139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biological Mechanism of Action of 2,2-Diphenylacetohydrazide and its Derivatives

Executive Summary

The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] 2,2-Diphenylacetohydrazide is a key member of this chemical class, providing a foundational structure from which numerous derivatives with significant biological activities have been synthesized. While the parent compound is primarily a synthetic building block, its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities.[3][4][5] This guide synthesizes the current understanding of the mechanistic principles governing the action of this compound derivatives. The central hypothesis posits that the biological activity is overwhelmingly driven by the reactivity of the hydrazide moiety, primarily through the inhibition of key enzymes in pathogenic organisms or diseased cells. This is often achieved through covalent bond formation with enzyme active sites or the chelation of essential metallic cofactors.[3] This document provides an in-depth exploration of these mechanisms, details the experimental methodologies used for their validation, and outlines future directions for research in this promising area of drug discovery.

The Hydrazide Moiety: A Privileged Scaffold in Drug Discovery

The hydrazide functional group, characterized by the -CONHNH₂ structure, is a recurring motif in many clinically significant drugs.[1] Its prevalence stems from its unique chemical properties, including its ability to act as a nucleophile and its capacity to form stable coordination complexes with metal ions. Historically, hydrazide-containing compounds like Isoniazid have been pivotal in the treatment of diseases such as tuberculosis.[1][2]

This compound builds upon this foundation by incorporating two phenyl rings, which imparts significant steric and electronic properties that can be further modified to tune biological activity. The core structure serves as a template for generating libraries of derivatives, allowing researchers to probe structure-activity relationships and optimize for potency and selectivity.

The Core Mechanistic Hypothesis: Multi-faceted Enzyme Inhibition

The primary mechanism of action proposed for this compound derivatives is the inhibition of enzyme function.[3] This inhibition is not monolithic but can occur through several distinct, yet potentially complementary, pathways. The hydrazide group's ability to form covalent bonds with enzyme active sites is a key feature, leading to potent and often irreversible inhibition.[3]

Key Interaction Modes:

-

Covalent Bonding: The nucleophilic nitrogen of the hydrazide can attack electrophilic residues (such as serine or cysteine) within an enzyme's active site, forming a stable covalent adduct that inactivates the enzyme.

-

Metal Chelation: Many enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺) for their catalytic activity. The hydrazide group can act as a chelating agent, sequestering the metal ion and thereby disrupting the enzyme's structure and function.[3]

-

Hydrogen Bonding and Hydrophobic Interactions: The overall structure, including the diphenyl groups, can form extensive hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket, contributing to the affinity and specificity of the inhibitor.

Caption: General mechanism of enzyme inhibition.

Profile of Biological Activities and Putative Mechanisms

Research into derivatives of this compound has revealed a diverse range of biological activities. The following sections detail the major findings and their proposed mechanistic underpinnings.

Anticancer Activity

Derivatives of 2-Hydroxy-2,2-diphenylacetohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanism centers on the inhibition of enzymes that are critical for the proliferation and survival of cancer cells.

A study by Doğan et al. synthesized several analogs and evaluated their anti-proliferative effects against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.[3] The results showed that specific substitutions on the core scaffold led to potent cytotoxic activity.[3]

Table 1: Cytotoxic Activity of 2-Hydroxy-2,2-diphenylacetohydrazide Derivatives

| Compound | Target Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Derivative 1 | MCF-7 | 7.62[3] |

| Derivative 2 | MCF-7 | 18.24[3] |

| Derivative 1 | PC-3 | 45.81[3] |

Data synthesized from studies on derivatives of the core compound.[3]

Antimicrobial Activity

The hydrazide-hydrazone class of compounds, to which many this compound derivatives belong, is well-documented for its broad-spectrum antimicrobial properties.[6][7][8] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[4][6]

The mechanism is believed to involve the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. The lipophilicity conferred by the diphenyl groups may also facilitate the compound's transport across microbial cell membranes. A study on novel derivatives of 2-hydrazinyl–N-N, diphenyl acetamide showed that certain compounds exhibited significant antibacterial and antifungal activity.[4]

Anticonvulsant Activity

Hydrazide derivatives have long been investigated for their potential as anticonvulsant agents.[5] The mechanism of action for anticonvulsants is diverse but often involves the modulation of ion channels or neurotransmitter systems to suppress excessive neuronal firing.[9][10] Common targets include voltage-gated sodium channels and components of the GABAergic system.[9][11] While the specific targets for this compound derivatives are not yet fully elucidated, it is hypothesized that they may act through similar pathways, a common trait for many hydrazone-containing compounds.[5]

Experimental Protocols for Mechanistic Elucidation

Validating the proposed mechanisms of action requires a suite of robust experimental and computational techniques. The following protocols provide a framework for investigating the biological activity of this compound derivatives.

Workflow for In Vitro Enzyme Inhibition Assay

This protocol is designed to determine if a compound directly inhibits a specific enzyme and to quantify its potency (IC₅₀).

Caption: Workflow for a molecular docking study.

Step-by-Step Methodology:

-

Target Preparation: Obtain the three-dimensional crystal structure of the target enzyme from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the coordinates of the binding pocket.

-

Ligand Preparation: Generate a 3D model of the this compound derivative. Assign partial charges and minimize its energy to obtain a stable conformation.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the enzyme's active site.

-

Scoring and Analysis: The software calculates a binding score (an estimate of binding affinity) for each pose. Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein.

-

Hypothesis Formulation: Based on the predicted binding mode, formulate a hypothesis about how the compound inhibits the enzyme, which can then be tested experimentally.

Summary and Future Directions

This compound serves as a valuable chemical scaffold whose derivatives exhibit a wide range of promising biological activities. The prevailing evidence strongly suggests that these activities are mediated through the inhibition of various key enzymes, a function driven by the versatile chemistry of the hydrazide group. The broad applicability of these compounds in anticancer, antimicrobial, and anticonvulsant contexts highlights their therapeutic potential.

Future research should focus on:

-

Specific Target Identification: Moving beyond general enzyme inhibition to identify the precise molecular targets for each observed biological activity. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and correlating these changes with biological activity to design more potent and selective inhibitors.

-

In Vivo Validation: Progressing the most promising lead compounds from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Elucidation of Resistance Mechanisms: In the context of antimicrobial agents, investigating potential mechanisms by which pathogens could develop resistance to these compounds.

By pursuing these avenues, the scientific community can fully exploit the therapeutic potential of the this compound scaffold, paving the way for the development of novel drugs to address pressing medical needs.

References

- Benchchem. (n.d.). 2-Hydroxy-2,2-diphenylacetohydrazide.

- Singh, G., et al. (2013). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 193–197.

- ResearchGate. (n.d.). Biological activities (2,2′-diphenyl-1-picrylhydrazyl (DPPH),....

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation.

- Wikipedia. (n.d.). Anticonvulsant.

- Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

- ResearchGate. (n.d.). The 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity of....

- Sadeek, G. Th., Saeed, Z. F., & Saleh, M. Y. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5535-5541.

- Güzeldemirci, N. U., & Satana, D. (2017). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Marmara Pharmaceutical Journal, 21(4), 961-966.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 7(8), 855–866.

- Barreiro, E. J., et al. (2002). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. Die Pharmazie, 57(9), 583-587.

- BOC Sciences. (n.d.). CAS 6636-02-8 this compound.

- Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6534.

- TSI Journals. (n.d.). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone.

- Journal of the Indian Chemical Society. (2023). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives.

- National Institutes of Health. (n.d.). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies....

- Maine Medical Center. (2010, April 16). Overview of Epilepsy Anticonvulsants. YouTube.

- National Institutes of Health. (n.d.). Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide....

- Medscape. (n.d.). Epilepsy and Seizures Medication.

- MDPI. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture.

- Clinical Learning. (2024, December 12). Pharmacodynamics: Enzyme Inhibition. YouTube.

- Cleveland Clinic. (n.d.). Antiseizure Medication (Anticonvulsants): What It Is & Uses.

- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(11), 1162.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. emedicine.medscape.com [emedicine.medscape.com]

An In-Depth Technical Guide to 2,2-Diphenylacetohydrazide: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-diphenylacetohydrazide, a fascinating molecule with a rich, albeit understated, history. We will delve into its initial discovery, explore the evolution of its synthesis, and discuss its chemical properties and burgeoning applications in modern research. This document is intended to be a living resource, providing both the foundational knowledge and the practical insights necessary for scientists working with this and related compounds.

Part 1: The Genesis of a Molecule - A Historical Perspective

The story of this compound is intrinsically linked to the pioneering work of the great German chemist, Theodor Curtius . While a singular, celebrated publication announcing its discovery remains elusive, its synthesis is a direct application of the foundational reactions he developed in the late 19th and early 20th centuries. Curtius's extensive investigations into hydrazine derivatives and the development of the famed Curtius rearrangement laid the chemical groundwork upon which the synthesis of countless hydrazides, including this compound, is based.

His seminal papers in journals such as the Journal für Praktische Chemie and Berichte der deutschen chemischen Gesellschaft detailed the reactions of carboxylic acid esters and acyl chlorides with hydrazine hydrate to form the corresponding hydrazides. It is within this body of work that the conceptual framework for the first synthesis of this compound resides. The preparation of its precursor, 2,2-diphenylacetic acid, was also established during this era, with various methods being reported.

The initial interest in hydrazides was largely academic, focusing on their unique chemical reactivity and their role as intermediates in reactions like the Curtius rearrangement, which provided a novel route to amines. The specific synthesis of "diphenyl-essigsäurehydrazid" (the German term for this compound) would have been a logical extension of this work, likely performed by Curtius's students or contemporaries exploring the scope of these new reactions.

Part 2: Synthesis and Chemical Properties

The primary and most enduring method for the synthesis of this compound involves the hydrazinolysis of an ester of 2,2-diphenylacetic acid.

Diagram: General Synthesis Pathway

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for hydrazide synthesis.

Step 1: Esterification of 2,2-Diphenylacetic Acid

-

Reactants: 2,2-diphenylacetic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Procedure: a. Dissolve 2,2-diphenylacetic acid in an excess of absolute ethanol. b. Slowly add the sulfuric acid catalyst while stirring. c. Reflux the mixture for several hours to drive the reaction to completion. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). f. Extract the ethyl 2,2-diphenylacetate with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Remove the solvent under reduced pressure to yield the crude ester. Purify further by distillation or chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 2,2-Diphenylacetate

-

Reactants: Ethyl 2,2-diphenylacetate and hydrazine hydrate.

-

Procedure: a. Dissolve the ethyl 2,2-diphenylacetate in a suitable solvent, such as ethanol. b. Add an excess of hydrazine hydrate to the solution. c. Reflux the mixture for several hours. The product, this compound, is often insoluble in the solvent and will precipitate out of the solution upon cooling. d. Monitor the reaction by TLC. e. After cooling, collect the precipitated product by filtration. f. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain pure this compound.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molar Mass | 226.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Varies depending on purity, typically in the range of 160-170 °C |

| Solubility | Sparingly soluble in cold water and ethanol; more soluble in hot ethanol and other polar organic solvents. |

Part 3: Modern Applications and Future Directions

While the initial focus on this compound was as a chemical intermediate, modern research has unveiled its potential in various fields, particularly in medicinal chemistry and materials science. The presence of the hydrazide functional group allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with interesting biological activities.

Derivatives and Their Biological Significance

The core structure of this compound serves as a scaffold for the synthesis of numerous derivatives, most notably hydrazones, by condensation with various aldehydes and ketones. These derivatives have been investigated for a range of pharmacological activities.

-

Antimicrobial and Antifungal Agents: Several studies have reported that hydrazone derivatives of this compound exhibit significant activity against various bacterial and fungal strains. The lipophilicity and hydrogen bonding capabilities of these molecules are thought to contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

-

Anticonvulsant Activity: The diphenylmethyl moiety is a common feature in several anticonvulsant drugs. Consequently, derivatives of this compound have been synthesized and evaluated for their potential to modulate neuronal excitability.

-

Anti-inflammatory and Analgesic Properties: The hydrazide-hydrazone backbone has been identified as a pharmacophore in a number of compounds with anti-inflammatory and analgesic effects. Research in this area continues to explore the potential of this compound derivatives as novel therapeutic agents.

Diagram: From Core Molecule to Bioactive Derivatives

Caption: Derivatization of this compound for biological applications.

Conclusion

From its conceptual origins in the foundational work of Theodor Curtius to its current role as a versatile scaffold in medicinal chemistry, this compound embodies the enduring legacy of classical organic synthesis. While its own history is not marked by a singular, dramatic discovery, its existence is a testament to the systematic and logical progression of chemical science. For today's researchers, it offers a readily accessible and highly adaptable platform for the design and synthesis of novel molecules with the potential to address a range of therapeutic needs. The future of this compound and its derivatives lies in the continued exploration of its chemical space and the rigorous evaluation of its biological potential.

References

The Therapeutic Potential of 2,2-Diphenylacetohydrazide and its Analogs: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a privileged structural motif, consistently demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of 2,2-diphenylacetohydrazide and its analogs, a class of compounds that holds significant promise for the development of new therapeutics, particularly in the realms of anticonvulsant, anti-inflammatory, and antimicrobial agents.

The this compound Core: A Gateway to Diverse Bioactivity

This compound serves as a foundational building block for a diverse library of bioactive molecules. Its chemical structure, featuring a diphenylmethyl group attached to an acetohydrazide moiety, provides a unique combination of lipophilicity and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets. The true versatility of this scaffold lies in the reactivity of the terminal hydrazide nitrogen, which readily condenses with various aldehydes and ketones to form a wide array of hydrazone derivatives. This synthetic accessibility allows for systematic structural modifications to explore and optimize biological activity.

The core hypothesis underpinning the therapeutic potential of these compounds is that the diphenylacetyl moiety acts as a key pharmacophoric feature, while the broader hydrazone structure allows for tunable interactions with specific biological targets. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound and its subsequent hydrazone analogs is a well-established and versatile process in organic chemistry. The general synthetic strategy involves a two-step sequence: the formation of the core hydrazide followed by its condensation with an appropriate carbonyl compound.

Synthesis of the Core Intermediate: this compound

The primary route to this compound involves the hydrazinolysis of an ester derivative of diphenylacetic acid. This method is efficient and generally provides high yields of the desired product.

Experimental Protocol: Synthesis of this compound

-

Esterification of Diphenylacetic Acid:

-

In a round-bottom flask, dissolve diphenylacetic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the ethyl diphenylacetate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purification can be achieved by vacuum distillation.

-

-

Hydrazinolysis of Ethyl Diphenylacetate:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl diphenylacetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (2-3 equivalents) dropwise to the solution with stirring.

-

Reflux the reaction mixture for 8-12 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to facilitate complete precipitation.

-

Filter the solid product, wash with cold ethanol, and dry to afford this compound. Recrystallization from ethanol can be performed for further purification.[1]

-

Synthesis of this compound Analogs (Hydrazones)

The hydrazone derivatives are typically synthesized through the acid-catalyzed condensation of this compound with a variety of aromatic or heteroaromatic aldehydes and ketones. This reaction is generally straightforward and high-yielding.

Experimental Protocol: General Synthesis of N'-substituted-2,2-diphenylacetohydrazones

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid product, wash with a small amount of cold solvent, and dry.

-

Recrystallization from an appropriate solvent (e.g., ethanol, methanol, or acetic acid) can be performed to obtain the pure hydrazone derivative.[2]

Diagram: General Synthetic Pathway for this compound and its Analogs

Caption: Synthetic route to this compound and its hydrazone analogs.

Biological Activities of this compound Analogs

The structural diversity achievable through the synthesis of various hydrazone derivatives of this compound has led to the discovery of compounds with a wide range of biological activities. The most prominent among these are anticonvulsant, anti-inflammatory, and antimicrobial activities.

Anticonvulsant Activity

A significant body of research has highlighted the potential of hydrazide-hydrazone derivatives as anticonvulsant agents.[3][4] The diphenylacetyl moiety is structurally reminiscent of several established antiepileptic drugs, such as phenytoin, suggesting a potential for similar mechanisms of action.

Structure-Activity Relationship (SAR) Insights:

-

The Diphenylmethyl Group: This bulky, lipophilic group is considered crucial for anticonvulsant activity. It is believed to facilitate penetration of the blood-brain barrier and to interact with hydrophobic pockets in the target proteins. The structural similarity to phenytoin suggests a possible interaction with voltage-gated sodium channels.[5]

-

The Hydrazone Linkage (-CO-NH-N=CH-): This linker region is vital for activity. The presence of the amide proton and the imine nitrogen allows for hydrogen bonding interactions with the biological target.

-

Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring of the aldehyde or ketone precursor significantly influence anticonvulsant activity. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, methyl) at different positions on the phenyl ring have been shown to modulate potency.[6] For instance, some studies on related hydrazones have shown that substitution with halogen atoms on the phenyl ring can enhance anticonvulsant activity.

Proposed Mechanism of Action:

The primary proposed mechanism of action for the anticonvulsant effects of this compound analogs is the modulation of voltage-gated sodium channels.[7] By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures. An alternative or additional mechanism could involve the enhancement of GABAergic neurotransmission, as GABA is the primary inhibitory neurotransmitter in the central nervous system.[8][9]

Diagram: Proposed Anticonvulsant Mechanism of Action

Caption: Potential mechanisms for the anticonvulsant activity of the analogs.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved side-effect profiles remains a critical area of research. Several hydrazide and hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[10][11][12]

SAR Insights:

-

Aryl Substituents: The presence of specific substituents on the terminal aryl ring of the hydrazone can significantly impact anti-inflammatory activity. For example, compounds with methoxy or halogen substituents have shown promising results in various studies on related structures.[10]

-

Lipophilicity: A balanced lipophilicity is generally required for good anti-inflammatory activity, as it influences the compound's ability to reach the site of inflammation.

Proposed Mechanism of Action:

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. Some hydrazone derivatives have also been reported to inhibit lipoxygenase (LOX) enzymes, suggesting a dual inhibitory mechanism that could offer a therapeutic advantage.

Antimicrobial Activity

The rise of antibiotic-resistant microbial strains poses a significant threat to global health. Hydrazide-hydrazone derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[3][4][13][14]

SAR Insights:

-

Heterocyclic Moieties: The incorporation of heterocyclic rings (e.g., furan, thiophene, pyridine) as the aldehyde or ketone precursor often leads to enhanced antimicrobial activity.

-

Substituents on the Aryl Ring: Electron-withdrawing groups, such as nitro and halogen groups, on the terminal aryl ring have been shown to increase the antimicrobial potency of hydrazones.

Proposed Mechanism of Action:

The antimicrobial mechanism of action for hydrazide-hydrazones is not fully elucidated but is thought to involve multiple targets. These may include the inhibition of essential microbial enzymes, such as DNA gyrase and other enzymes involved in cell wall synthesis, or the disruption of the microbial cell membrane. The ability of hydrazones to chelate metal ions that are essential for microbial growth is another potential mechanism.

Data Summary and Key Findings

The following table summarizes the key biological activities reported for analogs structurally related to this compound. It is important to note that direct data for this compound itself is limited in the public domain, and the information presented is based on studies of closely related analogs.

| Compound Class | Biological Activity | Key Structural Features for Activity | Reference(s) |

| Phenylacetohydrazide Analogs | Anticonvulsant | Diphenylmethyl or substituted phenylmethyl group; specific substitutions on the terminal aryl ring of the hydrazone. | [6] |

| Phenoxynicotinic Acid Hydrazides | Anti-inflammatory, Analgesic | Unsubstituted or methoxy-substituted terminal phenyl ring. | [10][15] |

| General Hydrazide-Hydrazones | Antimicrobial | Heterocyclic moieties; electron-withdrawing groups on the terminal aryl ring. | [3][4][13][14] |

Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, making it an attractive starting point for the development of new therapeutic agents.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive investigation of the effects of various substituents on the diphenylmethyl and terminal aryl moieties is needed to optimize potency and selectivity for specific biological targets.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities will be crucial for rational drug design.

-

In vivo efficacy and safety profiling: Promising lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Syntheses of N-substituted 2(3,4)-pyridylcarboxylic acid hydrazides with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,2-Diphenylacetohydrazide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2,2-Diphenylacetohydrazide, a molecule of interest in pharmaceutical and chemical research. Recognizing the limited availability of specific public data, this document emphasizes robust experimental design and validated protocols. It serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to generate reliable data for formulation development, process optimization, and regulatory submissions. The guide details methodologies for qualitative and quantitative solubility assessment across a spectrum of common solvents and outlines a systematic approach to evaluating the stability of this compound under various stress conditions, including pH, temperature, light, and oxidative stress.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₄H₁₄N₂O.[1] Its structure, featuring a diphenylacetyl group attached to a hydrazide moiety, suggests potential applications as a synthetic intermediate or a pharmacologically active agent. The presence of both hydrophobic (diphenyl) and polar (hydrazide) groups imparts a specific physicochemical profile that governs its behavior in different solvent systems and its susceptibility to degradation. A thorough understanding of its solubility and stability is paramount for any successful application, from laboratory-scale synthesis to the development of stable pharmaceutical formulations.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1][]

-

Molecular Formula: C₁₄H₁₄N₂O[1][]

-

Molecular Weight: 226.27 g/mol [1][]

-

CAS Number: 6636-02-8[1][]

Predicted Solubility Profile of this compound

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a compound. The molecular structure of this compound, with its large nonpolar diphenyl component and a polar hydrazide group capable of hydrogen bonding, suggests a nuanced solubility profile.

Based on these structural features, a qualitative solubility prediction in common laboratory solvents is presented below. It is crucial to understand that these are predictions; experimental verification is essential for accurate characterization.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydrazide group can form hydrogen bonds with protic solvents. However, the large hydrophobic diphenyl group will limit solubility, especially in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the hydrazide group, while also accommodating the nonpolar diphenyl moiety. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The dominant nonpolar nature of these solvents will not effectively solvate the polar hydrazide group, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have moderate polarity and may offer some solubility, but are unlikely to be optimal. |

Experimental Determination of Solubility

A systematic experimental approach is required to move from qualitative predictions to quantitative data. The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.

Workflow for Solubility Determination

The overall process for determining the solubility of this compound is outlined in the diagram below.

Caption: Workflow for solubility determination of this compound.

Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of solvents.[3]

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, toluene, hexane, dichloromethane)

-

Small, clear glass vials with caps

-

Spatula and analytical balance

-

Vortex mixer

Procedure:

-

Label a series of vials, one for each test solvent.

-

Accurately weigh approximately 2-5 mg of this compound into each vial.

-

Add 1 mL of the respective solvent to each vial.

-

Securely cap the vials and vortex for 1-2 minutes.

-

Allow the vials to stand at room temperature for at least one hour to reach equilibrium.

-

Visually inspect each vial against a dark background.

-

Record observations as "Soluble" (clear solution), "Sparingly Soluble" (hazy or some undissolved solid), or "Insoluble" (most of the solid remains undissolved).

Protocol for Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the equilibrium solubility at a specific temperature.

Materials:

-

This compound

-

Selected solvents (based on qualitative assessment)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with visible excess solid.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[4][5]

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Indicating Studies

Assessing the stability of this compound is critical for determining its shelf-life and identifying appropriate storage conditions. A forced degradation study is an essential component of this evaluation.[6]

Forced Degradation Workflow

The following diagram illustrates the process for conducting a forced degradation study.

Caption: Workflow for forced degradation study of this compound.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for stressing this compound to identify potential degradation pathways.[7][8]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated stability-indicating HPLC method

-

LC-MS system for degradant identification

Procedure: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and store at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and store at room temperature.

-

Neutral Hydrolysis: Dissolve in water and store at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation (Solid State): Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector. Significant degradation products should be further characterized using LC-MS to elucidate their structures and propose degradation pathways.[9]

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for the quantification of this compound.[4][10]

Key considerations for HPLC method development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Data to be filled from experimental results | ||

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | e.g., 24 | Data from HPLC | Calculated | Data from Chromatogram |

| 0.1 M NaOH, RT | e.g., 24 | |||

| Water, 60°C | e.g., 24 | |||

| 3% H₂O₂, RT | e.g., 24 | |||

| Thermal (solid), 60°C | e.g., 24 | |||

| Photolytic | ICH Q1B |

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and employing validated analytical methods, researchers can generate the critical data necessary to support the development of this compound for its intended applications. The proposed workflows ensure a scientifically sound approach to characterizing these fundamental physicochemical properties, thereby mitigating risks in later stages of development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226139, this compound. Retrieved from [Link].

-

Kłys, A., Maruszak, W., & Stolarczyk, A. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8415. [Link].

-

Pandey, S., Pandey, R., & Shukla, S. S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC International, 105(4), 979–985. [Link].

-

Matłoka, M., Szafrański, K., Gzella, A., & Maruszak, W. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(24), 4430. [Link].

-

Wang, J., Zhang, Y., & Wang, W. (2011). Removal and degradation pathway study of sulfasalazine with Fenton-like reaction. Journal of Hazardous Materials, 190(1-3), 1045–1052. [Link].

-

Tchokouassia, J. N., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 6382924. [Link].

-

Lamichhane, S., et al. (2023). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Journal of Drug Delivery and Therapeutics, 13(10), 104-112. [Link].

-

Masson, P., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(3), 249. [Link].

Sources

- 1. This compound | C14H14N2O | CID 226139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Removal and degradation pathway study of sulfasalazine with Fenton-like reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Expanding Therapeutic Landscape of Hydrazide Derivatives: A Technical Guide to Evaluating Biological Potential

Introduction: The Versatility of the Hydrazide Scaffold

In the relentless pursuit of novel therapeutic agents, the hydrazide scaffold (-CONHNH2) and its derivatives, particularly hydrazones (-CONH-N=CH-), have emerged as a cornerstone in medicinal chemistry. This remarkable interest stems from their synthetic accessibility and the diverse pharmacological activities they exhibit.[1][2] The unique structural features of the hydrazone moiety, including the azomethine proton, allow for a wide range of chemical modifications, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] This guide provides an in-depth exploration of these biological activities, focusing on the rationale behind experimental designs and detailing robust protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to unlock the full therapeutic potential of novel hydrazide derivatives.

Antimicrobial Activity: Combating a Growing Threat

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Hydrazide derivatives have shown considerable promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6]

Mechanism of Action: A Multifaceted Approach

The antimicrobial action of hydrazide derivatives is often multifaceted. A well-known example is isoniazid, a nicotinic acid hydrazide, which inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[7] Other derivatives are thought to exert their effects by disrupting the bacterial cell wall's peptidoglycan biosynthesis or by interfering with essential enzymatic processes within the pathogen.[6][7] The lipophilicity of these compounds also plays a crucial role in their ability to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of hydrazide-hydrazones can be significantly influenced by the nature of the substituents on the aromatic rings. Key SAR observations include:

-

Electron-withdrawing groups , such as nitro (NO2) and halo (e.g., Cl, Br, F) groups, on the phenyl ring often enhance antibacterial and antifungal activity.[8]

-

The presence of heterocyclic rings , such as furan, thiophene, and pyridine, can modulate the antimicrobial spectrum and potency.[5]

-

Substitution at the para position of the benzylidene ring is frequently associated with increased activity.

Experimental Evaluation: Determining Antimicrobial Efficacy

The initial screening of novel hydrazide derivatives for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC).

Table 1: Examples of In Vitro Antimicrobial Activity of Novel Hydrazide Derivatives

| Compound Type | Target Organism(s) | MIC (µg/mL) | Reference |

| 2-Propylquinoline-4-carboxylic acid hydrazide-hydrazone | P. aeruginosa, S. aureus, E. coli | 0.39 - 1.56 | [4] |

| Lactic acid hydrazide-hydrazone with NO2 substituent | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | [4] |

| Cholic acid hydrazide-hydrazones | E. coli | 3.91 - 7.81 | [9] |

| 1,2-Dihydropyrimidine derivatives | B. subtilis, S. aureus, M. luteus, E. coli, P. picketti | 0.08 - 1 | [9] |

| 4-Aminobenzoic acid hydrazide derivatives | Gram-negative and Gram-positive bacteria | 50 - 200 | [9] |

| Nicotinic acid hydrazide-hydrazones | P. aeruginosa, K. pneumoniae | 0.19 - 0.22 | [9] |

| 5-Nitro-2-furoyl moiety derivative | Gram-positive bacteria | 1.95 - 15.62 | [10] |

| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [4][11] |

| 5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | 0.48 - 15.62 | [11] |

| Pyrazole derivative | Gram-positive bacteria | 1.95 - 7.81 | [11] |

| 1,2,3-Thiadiazole derivative | Staphylococcus spp., E. faecalis | 1.95 - 15.62 | [11] |

| Thiazole derivative with bromo substituent | B. subtilis | 2.5 | [6] |

| 4-Phenylpicolinoimidate hydrazone | M. tuberculosis | 3.1 - 12.5 | [5] |

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Hydrazide-hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13]

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which hydrazide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways, often involving the mitochondria.[14] Some compounds have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[14] Furthermore, inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and growth, has been observed with certain isoniazid-hydrazone derivatives.[14]

Caption: Simplified signaling pathway of hydrazide-induced apoptosis.

Experimental Evaluation: Quantifying Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxicity of novel compounds against cancer cell lines.

Table 2: Examples of In Vitro Anticancer Activity of Novel Hydrazide Derivatives

| Compound Type | Cancer Cell Line(s) | IC50 (µM) | Reference |

| N-Acyl hydrazones | MCF-7 (Breast), PC-3 (Prostate) | 7.52 - 57.33 | [12][15] |

| Tetracaine hydrazide-hydrazones | Colo-205 (Colon), HepG2 (Liver) | 20.5 - 50.0 | [13][16] |

| Isoniazid-hydrazone derivative | MCF-7 (Breast) | 11.35 | [14] |

| s-Triazine hydrazones | MCF-7 (Breast), HCT-116 (Colon) | 3.29 - 3.64 | [17] |

Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of novel hydrazide derivatives on adherent cancer cells.[2][3][18][19][20]

1. Materials and Reagents:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 10,000 cells/well in a 96-well plate (500 µL/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the hydrazide derivatives in serum-free medium.

-

Remove the existing medium from the wells and add 500 µL of the diluted compounds.

-

Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, remove the treatment medium.

-

Add 250 µL of MTT solution (0.5 mg/mL in serum-free, phenol red-free medium) to each well.[3]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][20]

-

Carefully remove the MTT solution without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

-

Anti-inflammatory and Analgesic Properties

Chronic inflammation is implicated in a multitude of diseases, driving the search for safer and more effective anti-inflammatory drugs. Hydrazide derivatives have demonstrated significant anti-inflammatory and analgesic activities in various preclinical models.[8][21][22]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of hydrazide derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for prostaglandin synthesis.[23] Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[22] More recently, hydrazide-based molecules have been developed to selectively degrade HDAC6, a protein involved in inflammatory signaling, thereby reducing the transcription and release of inflammatory factors.[24]

Experimental Evaluation: In Vivo Models of Inflammation

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[25][26][27][28][29]

Table 3: Examples of In Vivo Anti-inflammatory Activity of Novel Hydrazide Derivatives

| Compound Type | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |

| N-pyrrolylcarbohydrazide | Rat | 20 | Significant reduction at 2 & 3 hours | [8][30][31] |

| N-pyrrolylcarbohydrazide | Rat | 40 | Significant reduction at 2 & 3 hours | [8][30][31] |

| Pyrrole hydrazone derivative | Rat | 20 | Significant reduction at 2, 3, & 4 hours | [8][30][31] |

| Naphthalen-1-yloxy-acetic acid derivative | Rat | 50 | 20.90 | [22][32] |

| Nicotinic acid hydrazide with m-NO2 | Rat | 20 | 37.29 | [22][32] |

| Nicotinic acid hydrazide with o-NO2 | Rat | 20 | 35.73 | [22][32] |

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing and measuring paw edema in rats to assess the anti-inflammatory potential of hydrazide derivatives.[25][27]

1. Materials and Equipment:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Plethysmometer

-

Oral gavage needles

-

Syringes and needles

2. Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.

-

-

Compound Administration:

-

Administer the vehicle, positive control, or test compounds orally (p.o.) one hour before carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

-

Paw Volume Measurement:

-

Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

-

Caption: General experimental workflow for in vivo assays.

Anticonvulsant Activity: Addressing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with broader efficacy and fewer side effects is ongoing. Hydrazone derivatives have shown promise as anticonvulsant agents.

Experimental Evaluation: The Maximal Electroshock Seizure (MES) Model

The MES test in rodents is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[33][34][35][36] The model assesses a compound's ability to prevent the spread of seizures.

Protocol: Maximal Electroshock Seizure (MES) Test in Mice

This protocol outlines the procedure for the MES test in mice to screen for anticonvulsant activity.[33][35]

1. Materials and Equipment:

-

Male albino mice (20-25 g)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Saline solution (0.9%)

-

Topical anesthetic (e.g., 0.5% tetracaine, optional)

2. Procedure:

-

Animal Preparation and Compound Administration:

-

Acclimatize mice for at least one week.

-

Administer the test compound, vehicle, or a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal or oral).

-

Conduct the test at the time of peak effect (TPE) of the compound, determined from preliminary studies.

-

-

Induction of Seizure:

-

Gently restrain the mouse.

-